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Compound of Interest

Tert-butyl 3-
Compound Name:
oxocyclobutylcarbamate

Cat. No.: B057262

An in-depth analysis of the spectral data of Tert-butyl 3-oxocyclobutylcarbamate (CoH1sNOs)
is crucial for its accurate identification and characterization in research and drug development.
This guide provides a comprehensive overview of its mass spectrometry (MS), infrared (IR),
and nuclear magnetic resonance (NMR) data, complete with detailed experimental protocols
and workflow visualizations.

Compound Overview

o |[UPAC Name: tert-butyl N-(3-oxocyclobutyl)carbamate[1]
e Molecular Formula: CoH1sNOs3[1][2]

e Molecular Weight: 185.22 g/mol [1][2]

e Structure: The molecule consists of a cyclobutanone ring substituted with a tert-
butoxycarbonyl (Boc) protected amine group.

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. For Tert-butyl 3-oxocyclobutylcarbamate, high-resolution mass spectrometry
(HRMS) provides the exact mass, confirming its molecular formula.
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Parameter Value Reference
Molecular Weight 185.22 g/mol [1112]

Exact Mass 185.10519334 Da [1]
Monoisotopic Mass 185.10519334 Da [1]

Experimental Protocol: Electrospray lonization Mass
Spectrometry (ESI-MS)

This protocol outlines a general procedure for acquiring mass spectrometry data for a small
organic molecule like Tert-butyl 3-oxocyclobutylcarbamate.

o Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable
organic solvent such as methanol or acetonitrile. Further dilute this stock solution to a final
concentration of approximately 10-100 pg/mL.[3] If any precipitate is present, the solution
must be filtered to prevent blockages.[3]

 Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI)
source.[4] ESI is a soft ionization technique suitable for polar molecules and helps in
observing the molecular ion peak with minimal fragmentation.[5]

o Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 puL/min.
Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]* or
other adducts like [M+Na]*. The analysis is performed by separating the generated ions
based on their mass-to-charge (m/z) ratio.[4][6]

o Data Analysis: Identify the peak corresponding to the molecular ion. For Tert-butyl 3-
oxocyclobutylcarbamate, the protonated molecule [M+H]* would have an m/z of
approximately 186.112. High-resolution analysis can confirm the elemental composition.
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Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy identifies the functional groups present in a molecule based on the
absorption of IR radiation, which causes molecular vibrations.

Expected
Functional Group Vibrational Mode Frequency Range Key Characteristics
(cm™)

Strong, sharp peak.

Frequency is elevated
C=0 (Ketone) Stretch ~1785 due to the ring strain

of the four-membered

cyclobutanone ring.[7]

Moderate, single

N-H (Carbamate) Stretch 3400-3200
peak.

C=0 (Carbamate) Stretch 1725-1705 Strong, sharp peak.
Strong to medium
peaks from the t-butyl

C-H (Alkyl) Stretch 3000-2850
and cyclobutyl groups.
[8]

C-O (Carbamate) Stretch 1250-1190 Strong peak.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FTIR Spectroscopy

ATR-FTIR is a common and simple method for obtaining IR spectra of solid or liquid samples.

 Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a
background spectrum of the empty, clean crystal. This will be subtracted from the sample
spectrum.[9]
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o Sample Application: Place a small amount of solid Tert-butyl 3-oxocyclobutylcarbamate
onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between
the sample and the crystal surface.[9]

e Spectrum Acquisition: Collect the spectrum. Typically, 16 to 32 scans are averaged to
improve the signal-to-noise ratio. A resolution of 4 cm~* over a range of 4000-400 cm~1tis
standard.[9]

o Data Processing: The instrument software automatically ratios the sample scan against the
background scan to generate the final transmittance or absorbance spectrum. Analyze the
spectrum by identifying the characteristic absorption bands corresponding to the molecule's
functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. The following are predicted chemical shifts (in ppm) for Tert-butyl 3-
oxocyclobutylcarbamate in a standard solvent like deuterochloroform (CDCls).

H NMR (Proton NMR)

Predicted Chemical

Proton Assignment . Multiplicity Integration
Shift (6, ppm)

-C(CHs)3 ~1.45 Singlet oH

-NH- ~5.0-5.5 Broad Singlet 1H

CH-NH ~4.2-4.5 Multiplet 1H

-CO-CH-2- ~3.0-34 Multiplet 4H

3C NMR (Carbon NMR)
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Carbon Assignment

Predicted Chemical Shift (8, ppm)

C=0 (Ketone) ~205-215
C=0 (Carbamate) ~155
-C(CHs)3 ~80
CH-NH ~45-50
-CO-CH:- ~40-45
-C(CHs)3 ~28

Experimental Protocol: *H and **C NMR Spectroscopy

o Sample Preparation: Weigh approximately 5-10 mg of the sample for *H NMR (or 15-20 mg
for 3C NMR) and dissolve it in 0.5-0.6 mL of deuterated solvent (e.g., CDCIz) ina 5 mm
NMR tube.[10] Ensure the sample is fully dissolved to avoid line broadening.[10]

 Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the

appropriate frequency for the nucleus being observed (*H or 13C). The magnetic field is

"shimmed" to achieve high homogeneity, ensuring sharp spectral lines.[11]

o Data Acquisition: Set standard acquisition parameters. For *H NMR, this typically involves a

30-45 degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5

seconds.[11] For 3C NMR, a larger number of scans is required due to the lower natural

abundance of the 13C isotope.[10]

o Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum
using a Fourier Transform. The spectrum is then phased and baseline-corrected. The

chemical shifts are referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).
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Workflow for NMR Spectroscopy Analysis.

Integrated Spectroscopic Analysis

The combination of MS, IR, and NMR spectroscopy provides a complete picture of the
molecular structure. Each technique offers complementary information, allowing for
unambiguous confirmation of the identity and purity of Tert-butyl 3-oxocyclobutylcarbamate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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